Pentamethonium

Description

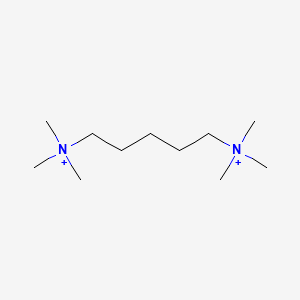

Structure

2D Structure

3D Structure

Properties

CAS No. |

2365-25-5 |

|---|---|

Molecular Formula |

C11H28N2+2 |

Molecular Weight |

188.35 g/mol |

IUPAC Name |

trimethyl-[5-(trimethylazaniumyl)pentyl]azanium |

InChI |

InChI=1S/C11H28N2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-11H2,1-6H3/q+2 |

InChI Key |

XUSPWDAHGXSTHS-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCCCC[N+](C)(C)C |

Canonical SMILES |

C[N+](C)(C)CCCCC[N+](C)(C)C |

Other CAS No. |

2365-25-5 |

Related CAS |

5282-80-4 (diiodide) 541-20-8 (dibromide) |

Synonyms |

pentamethonium pentamethonium bromide pentamethonium dibromide pentamethonium dichloride pentamethonium diiodide pentamethylenebis(trimethylammonium) Penthonium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pentamethonium on Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethonium, a bis-quaternary ammonium compound, is a classical ganglionic blocking agent that exerts its effects through antagonism of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, with a focus on its interaction with neuronal nAChRs. It delves into its classification as an open channel blocker, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and mechanisms. This document is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development investigating nicotinic receptor modulation.

Introduction to this compound and Nicotinic Receptors

This compound belongs to the series of polymethylene bis-trimethylammonium compounds, which includes the well-studied ganglionic blocker hexamethonium.[1][2] These agents played a pivotal role in the early pharmacological dissection of the autonomic nervous system. Their primary mechanism of action is the blockade of neurotransmission at autonomic ganglia, which are crucial relay stations in both the sympathetic and parasympathetic nervous systems.[3][4]

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[5] They are pentameric structures composed of various combinations of subunits (α2-α10, β2-β4 in neurons), which determine their pharmacological and biophysical properties.[5][6] The activation of these receptors by acetylcholine (ACh) leads to a conformational change that opens an intrinsic ion channel, permeable to cations such as Na⁺ and K⁺, and in some cases Ca²⁺.[3] This ion influx results in depolarization of the postsynaptic membrane.[3]

Mechanism of Action: Open Channel Blockade

Unlike competitive antagonists that bind to the acetylcholine binding site, this compound acts as a non-competitive antagonist through a mechanism known as open channel block .[7] This mode of action is characterized by the drug entering and physically occluding the ion channel pore only after the receptor has been activated by an agonist and the channel is in its open conformation.[8][9]

The key characteristics of open channel block by this compound and related methonium compounds are:

-

Use-Dependency: The degree of block increases with repeated or sustained stimulation of the receptor by an agonist. This is because the drug can only access its binding site within the channel when the channel is open.[1]

-

Voltage-Dependency: The blocking and unblocking rates can be influenced by the transmembrane potential, as the charged drug molecule moves into and out of the electric field across the membrane.[9]

-

Flickering Behavior: At the single-channel level, open channel blockers can induce rapid transitions between the open and blocked states, appearing as "flickering" of the channel current.[7]

-

Trapping Block: For some open channel blockers, the channel can close while the blocking molecule is still inside the pore, leading to a "trapped" state. The channel must reopen for the blocker to dissociate. This phenomenon has been described for shorter-chain methonium compounds.[10]

The interaction can be represented by the following simplified kinetic scheme:

Where:

-

R is the receptor in the resting state.

-

A is the agonist (e.g., acetylcholine).

-

AR is the agonist-bound closed state.

-

AR* is the agonist-bound open state.

-

B is the blocker (this compound).

-

AR*B is the blocked state.

-

k_on, k_off, β, and α are the rate constants for agonist binding/unbinding and channel opening/closing.

-

k_b and k_ub are the rate constants for blocker binding and unbinding.

Quantitative Data

Direct and comprehensive quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of this compound across a wide range of specific nAChR subtypes is limited in the published literature. However, extensive research has been conducted on the closely related compound, hexamethonium , which provides valuable insight into the potency of this class of ganglionic blockers. The following table summarizes available data for hexamethonium, which is expected to have a pharmacological profile similar to this compound.

Disclaimer: The following data are primarily for hexamethonium and are presented as a close approximation for the pharmacological properties of this compound.

| Receptor Subtype | Ligand/Agonist | Antagonist | IC50 | Ki | Experimental System | Reference |

| Neuronal nAChRs (Human Brain) | --INVALID-LINK---Nicotine | Hexamethonium | > 50 µM | - | Radioligand Binding Assay | [11] |

| α4β2 (Human, expressed in HEK cells) | Acetylcholine | Hexamethonium | - | - | Patch-Clamp Electrophysiology | [12] |

| α3β4 (Human, expressed in SH-EP1 cells) | Nicotine | Hexamethonium | ~65.8 µM | - | Membrane Potential Assay | [13] |

| α4β2 (Human, expressed in SH-EP1 cells) | Nicotine | Hexamethonium | ~65.8 µM | - | Membrane Potential Assay | [13] |

| α6/β3β2β3 (Human, expressed in SH-EP1 cells) | Nicotine | Hexamethonium | > 100 µM | - | Membrane Potential Assay | [13] |

| Enteric Nervous System (Mouse) | DMPP | Hexamethonium | ~200 µM (effective concentration) | - | Calcium Imaging | [14] |

| Cardiac Parasympathetic Neurons (Canine) | Vagal Stimulation | Hexamethonium | - | - | In vivo Electrophysiology | [15] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for Characterizing Open Channel Block

This protocol is designed to measure the effect of this compound on agonist-induced currents in Xenopus oocytes expressing specific nAChR subtypes.

1. Oocyte Preparation and Receptor Expression:

- Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

- Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., α3 and β4 for a ganglionic-type receptor).

- Incubate oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.

2. Electrophysiological Recording:

- Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, pH 7.2).

- Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage recording and one for current injection.

- Using a voltage-clamp amplifier, clamp the membrane potential at a holding potential of -60 mV to -80 mV.

3. Data Acquisition:

- Establish a baseline recording in Ringer's solution.

- Apply the nAChR agonist (e.g., 100 µM acetylcholine) via the perfusion system and record the inward current.

- Wash the oocyte with Ringer's solution until the current returns to baseline.

- Pre-incubate the oocyte with varying concentrations of this compound for 2-5 minutes.

- Co-apply the agonist and this compound and record the inhibited current.

- To test for use-dependency, apply a series of short agonist pulses in the presence of this compound and observe the progressive increase in block.

- To construct a current-voltage (I-V) relationship, apply voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments) during agonist application, both in the absence and presence of this compound.

4. Data Analysis:

- Measure the peak and steady-state current amplitudes.

- Calculate the percentage of inhibition at each this compound concentration to determine the IC50.

- Analyze the decay phase of the current to determine if this compound alters the channel kinetics, a characteristic of open channel block.

- Plot the I-V curves to assess the voltage-dependence of the block.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for a specific nAChR subtype.

1. Membrane Preparation:

- Harvest cells or tissue expressing the nAChR subtype of interest.

- Homogenize the cells/tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

- Centrifuge the homogenate at low speed to remove nuclei and large debris.

- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

- Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Reaction:

- In a 96-well plate, add the following to each well:

- Membrane preparation (typically 50-200 µg of protein).

- A fixed concentration of a radiolabeled nAChR antagonist with high affinity (e.g., [³H]-epibatidine).

- Increasing concentrations of unlabeled this compound (the competitor).

- For total binding, omit the unlabeled competitor.

- For non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).

3. Incubation and Filtration:

- Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

- Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Scintillation Counting and Data Analysis:

- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

- Subtract the non-specific binding from all other counts to obtain specific binding.

- Plot the specific binding as a function of the log of the competitor (this compound) concentration.

- Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Ganglionic Transmission and Blockade

Caption: Signaling pathway of ganglionic transmission and its blockade by this compound.

Mechanism of Open Channel Block by this compound

Caption: Simplified model of this compound's open channel block mechanism at the nAChR.

Experimental Workflow for Voltage-Clamp Analysis

Caption: Workflow for characterizing this compound's effect using two-electrode voltage clamp.

Conclusion

This compound serves as a quintessential example of an open channel blocker of nicotinic acetylcholine receptors. Its mechanism, characterized by use- and voltage-dependency, provides a clear distinction from competitive antagonists. While specific quantitative binding and inhibition data for this compound across all nAChR subtypes remain to be fully elucidated, the extensive research on the closely related compound hexamethonium offers valuable pharmacological insights. The experimental protocols detailed herein, particularly voltage-clamp electrophysiology, are fundamental for the continued investigation of open channel blockers and their intricate interactions with ligand-gated ion channels. A thorough understanding of these mechanisms is crucial for the rational design of novel therapeutics targeting the nicotinic acetylcholine receptor system.

References

- 1. Hexamethonium - Wikipedia [en.wikipedia.org]

- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 4. judoctor2011.wordpress.com [judoctor2011.wordpress.com]

- 5. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unimore.it [iris.unimore.it]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Open channel block and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is voltage-clamp method? | Molecular Devices [moleculardevices.com]

- 14. Changes in Nicotinic Neurotransmission during Enteric Nervous System Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional Nicotinic Acetylcholine Receptors That Mediate Ganglionic Transmission in Cardiac Parasympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Pentamethonium as a Probe for Autonomic Ganglia Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethonium, a bis-quaternary ammonium compound, has historically served as a valuable pharmacological tool for the investigation of autonomic ganglia function. As a selective antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), it has been instrumental in delineating the mechanisms of ganglionic transmission and in the early development of antihypertensive therapies. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in experimental protocols, and quantitative data to support its use as a probe in autonomic neuroscience.

Mechanism of Action

This compound exerts its effects by acting as a competitive antagonist at nicotinic acetylcholine receptors located on the postsynaptic membrane of autonomic ganglia. In the autonomic nervous system, preganglionic neurons release acetylcholine (ACh), which binds to these nAChRs on postganglionic neurons, leading to their depolarization and the propagation of the nerve impulse. This compound, by binding to these receptors without activating them, prevents ACh from binding and thus blocks ganglionic transmission in both the sympathetic and parasympathetic systems. This non-depolarizing blockade leads to a reduction in autonomic outflow from the ganglia to target organs.

The seminal work of Paton and Zaimis distinguished the action of this compound and its longer-chain analogue, decamethonium. While decamethonium primarily causes a depolarizing block at the neuromuscular junction, this compound and the slightly more potent hexamethonium were found to be selective for blocking autonomic ganglia, making them crucial tools for differentiating between these two types of nicotinic receptors.

Data Presentation

Quantitative data on the potency of this compound is primarily found in older literature, and modern characterizations using techniques like Schild analysis to determine pA2 values are scarce. However, data for the closely related and often co-investigated compound, hexamethonium, can provide a valuable point of reference.

| Compound | Receptor/System | Method | Parameter | Value | Reference |

| Hexamethonium | Human Brain Nicotinic Receptors | Radioligand Binding Assay ([³H]nicotine displacement) | IC₅₀ | > 50 µM | [1] |

| This compound | Nicotine-induced extensor convulsions (mice) | In vivo antagonism | - | Effective in blocking convulsions | [2] |

Note: The IC₅₀ value for hexamethonium indicates its potency in displacing nicotine from its binding sites. While not a direct measure of its blocking effect on ganglionic transmission, it provides an indication of its interaction with neuronal nicotinic receptors. The in vivo data for this compound is qualitative but demonstrates its antagonistic effect on nicotine-mediated responses.

Signaling Pathway

The following diagram illustrates the mechanism of neurotransmission at an autonomic ganglion and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a probe for autonomic ganglia function. These are synthesized from established electrophysiological techniques.

In Vitro Superior Cervical Ganglion (SCG) Preparation for Compound Action Potential Recording

This protocol is designed to assess the effect of this compound on ganglionic transmission by measuring the compound action potential (CAP) in an isolated SCG preparation.

1. Preparation of the SCG:

-

Euthanize a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.

-

Dissect out the superior cervical ganglia with the preganglionic (cervical sympathetic trunk) and postganglionic (internal and external carotid) nerves intact.

-

Immediately place the preparation in a recording chamber continuously perfused with oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) at 32-34°C. The composition of the aCSF should be (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

2. Electrophysiological Recording:

-

Place the preganglionic nerve in a suction electrode for stimulation.

-

Place one of the postganglionic nerves in a suction electrode for recording the CAP.

-

Deliver supramaximal square-wave voltage pulses (e.g., 0.1-0.5 ms duration) to the preganglionic nerve to elicit a maximal CAP.

-

Record the CAP using a differential amplifier, filter the signal (e.g., bandpass 0.1 Hz to 3 kHz), and digitize it for analysis.

3. Application of this compound:

-

After obtaining a stable baseline CAP recording, switch the perfusion to an aCSF solution containing a known concentration of this compound.

-

Record the CAP at regular intervals to observe the time course of the blockade.

-

To determine a dose-response relationship, apply increasing concentrations of this compound, allowing for a washout period with regular aCSF between concentrations until the CAP returns to baseline.

4. Data Analysis:

-

Measure the amplitude of the CAP from the baseline to the peak of the negative deflection.

-

Express the amplitude of the CAP in the presence of this compound as a percentage of the baseline amplitude.

-

Plot the percentage inhibition of the CAP against the logarithm of the this compound concentration to generate a dose-response curve.

Two-Electrode Voltage Clamp (TEVC) Recording from Xenopus Oocytes Expressing Neuronal nAChRs

This protocol allows for the detailed characterization of this compound's interaction with specific subtypes of neuronal nAChRs expressed in a heterologous system.

1. Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject the oocytes with cRNA encoding the desired neuronal nAChR subunits (e.g., α3 and β4 for a ganglionic-type receptor).

-

Incubate the oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

3. Drug Application and Data Acquisition:

-

Apply acetylcholine (or another nicotinic agonist) at a concentration that elicits a submaximal current response (e.g., EC₂₀) via the perfusion system.

-

Once a stable baseline response to the agonist is established, co-apply the agonist with varying concentrations of this compound.

-

Record the inward current elicited by the agonist in the absence and presence of this compound.

4. Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current.

-

Calculate the percentage inhibition of the current by each concentration of this compound.

-

Construct a dose-response curve and calculate the IC₅₀ value for this compound.

-

For a more detailed analysis of competitive antagonism, perform a Schild analysis by measuring the rightward shift in the agonist dose-response curve caused by different concentrations of this compound to determine the pA2 value.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments designed to characterize the activity of this compound.

Conclusion

This compound remains a significant pharmacological agent for the study of autonomic ganglia. Its selective antagonist action at neuronal nicotinic acetylcholine receptors allows for the targeted investigation of ganglionic transmission. While modern quantitative data is limited, the historical literature and the well-established experimental protocols outlined in this guide provide a solid foundation for its continued use as a valuable research probe. The methodologies presented here can be adapted to specific research questions, enabling further elucidation of the complex role of autonomic ganglia in health and disease.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Pentamethonium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethonium salts are quaternary ammonium compounds recognized for their potent ganglionic blocking activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound bromide and this compound iodide. Detailed experimental methodologies for their synthesis are presented, alongside a summary of their quantitative data. Furthermore, this document elucidates the mechanism of action of this compound salts, including a diagrammatic representation of the signaling pathway they modulate. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure

This compound salts consist of a central this compound cation and an associated anion, typically bromide or iodide. The this compound cation is a symmetrical molecule characterized by a five-carbon aliphatic chain (pentane) with a quaternary ammonium group at each end. Each nitrogen atom is further substituted with three methyl groups.

The formal IUPAC name for the this compound cation is N,N,N,N',N',N'-Hexamethyl-1,5-pentanediaminium. The overall charge of the cation is +2.

The chemical structures of the this compound cation and its common salts are depicted below.

Caption: Chemical structures of the this compound cation and its bromide and iodide salts.

Physicochemical Properties

The physicochemical properties of this compound salts are crucial for their handling, formulation, and biological activity. A summary of the key quantitative data is presented in the table below.

| Property | This compound Bromide | This compound Iodide | This compound Cation |

| Molecular Formula | C₁₁H₂₈Br₂N₂[1] | C₁₁H₂₈I₂N₂[2] | C₁₁H₂₈N₂²⁺[3] |

| Molecular Weight | 348.16 g/mol [1][4] | 442.17 g/mol [2] | 188.35 g/mol [3] |

| CAS Number | 541-20-8[1] | 5282-80-4[2] | 2365-25-5[3] |

| Appearance | Hygroscopic crystals[1] | Solid (Appearance to be determined)[2] | N/A |

| Solubility | Aqueous solutions are stable[1] | Data not available | N/A |

| Odor | Slight fishy odor[1] | Data not available | N/A |

| Taste | Slightly bitter, saline taste[1] | Data not available | N/A |

Synthesis of this compound Salts

The synthesis of this compound salts is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction known as the Menschutkin reaction. This reaction involves the quaternization of a tertiary amine with an alkyl halide. In the case of this compound salts, a 1,5-dihalopentane is reacted with trimethylamine.

General Synthetic Scheme

The overall synthetic pathway can be represented as follows:

Caption: General synthetic scheme for this compound salts.

Detailed Experimental Protocol: Synthesis of this compound Bromide

This protocol describes the synthesis of this compound bromide from 1,5-dibromopentane and trimethylamine.

Materials:

-

1,5-Dibromopentane

-

Trimethylamine (solution in a suitable solvent, e.g., ethanol or THF, or as a gas)

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or THF)

-

Anhydrous diethyl ether

-

Reaction vessel equipped with a magnetic stirrer, reflux condenser, and a gas inlet (if using gaseous trimethylamine)

-

Schlenk line or inert atmosphere setup (optional but recommended)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 1,5-dibromopentane in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Trimethylamine: Slowly add at least two molar equivalents of trimethylamine to the stirred solution of 1,5-dibromopentane. If using a solution of trimethylamine, it can be added via a dropping funnel. If using gaseous trimethylamine, it can be bubbled through the solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by techniques such as TLC or NMR by observing the disappearance of the starting material.

-

Isolation of the Product: As the reaction proceeds, the this compound bromide product will precipitate out of the solution as a white solid.

-

Purification:

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold anhydrous solvent and then with anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified this compound bromide under vacuum to obtain a white crystalline solid.

-

-

Characterization: The identity and purity of the synthesized this compound bromide can be confirmed by standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), and elemental analysis.

Note: A similar procedure can be followed for the synthesis of this compound iodide using 1,5-diiodopentane as the starting material.

Mechanism of Action and Signaling Pathway

This compound is a ganglionic blocking agent.[5] It exerts its pharmacological effects by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.

By binding to these receptors, this compound blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh). This prevents the depolarization of the postsynaptic membrane and the subsequent propagation of the nerve impulse through the ganglion. The blockade of ganglionic transmission leads to a decrease in both sympathetic and parasympathetic outflow to effector organs.

The signaling pathway affected by this compound is illustrated below:

Caption: Signaling pathway of ganglionic transmission and its blockade by this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and properties of this compound salts. The synthetic methodology presented, based on the Menschutkin reaction, offers a reliable route for the preparation of these compounds for research and development purposes. The elucidation of their mechanism of action as ganglionic blockers provides a basis for understanding their pharmacological effects. This comprehensive information is intended to be a valuable asset for scientists and professionals working with or interested in the development of quaternary ammonium compounds as therapeutic agents.

References

Pentamethonium Salts in Early Clinical Practice: A Technical Comparison of Bromide and Iodide Formulations

An In-depth Guide for Researchers and Drug Development Professionals

The introduction of pentamethonium salts in the mid-20th century marked a significant milestone in the pharmacological management of hypertension and in the control of surgical bleeding through induced hypotension. As quaternary ammonium compounds, both this compound bromide and this compound iodide were utilized for their potent ganglionic blocking activity. This technical guide provides a detailed comparison of these two salt forms based on the foundational early clinical and pharmacological research, offering insights into their relative properties and applications.

Comparative Pharmacological Data

While early literature often discusses the clinical effects of this compound without consistently differentiating between the bromide and iodide salts, a review of seminal studies allows for a comparative summary of their properties. The active moiety, the this compound cation, is responsible for the therapeutic effect, with the anionic component primarily influencing the compound's physical characteristics and potentially its absorption and excretion kinetics.

| Parameter | This compound Bromide | This compound Iodide | Source |

| Molecular Weight | 348.17 g/mol | 442.16 g/mol | [1][2] |

| Anion | Bromide (Br⁻) | Iodide (I⁻) | N/A |

| Primary Indication | Hypertension, controlled hypotension in surgery | Hypertension, controlled hypotension in surgery | [3][4] |

| Route of Administration | Intravenous | Intravenous | [3][4] |

| Observed Onset of Action | Rapid | Rapid | [4] |

| Observed Duration of Action | Variable, dependent on dose and patient factors | Variable, dependent on dose and patient factors | [4] |

Note: The early clinical studies often used the salts interchangeably, and a direct, head-to-head comparison with extensive quantitative data is limited in the available literature. The primary focus was on the effects of the this compound cation.

Mechanism of Action: Ganglionic Blockade

This compound exerts its effects by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[5] This blockade inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a reduction in vasomotor tone and a subsequent fall in blood pressure.

Experimental Protocols

The following protocols are reconstructed from the methodologies described in early clinical studies from the late 1940s and early 1950s.

Assessment of Antihypertensive Effect

This protocol outlines the typical procedure used to evaluate the impact of this compound salts on blood pressure in hypertensive patients.

Detailed Steps:

-

Patient Selection: Patients with essential hypertension were typically selected for these studies.

-

Baseline Measurement: Patients were asked to rest in a supine position for at least 30 minutes to establish a stable baseline blood pressure. Blood pressure was measured using the auscultatory method with a mercury sphygmomanometer, recording both systolic and diastolic pressures (Korotkoff sounds I and V).[6]

-

Drug Administration: A solution of this compound bromide or iodide was administered intravenously. The exact dosage and rate of administration varied between studies, but a slow injection was generally preferred to avoid an excessively rapid drop in blood pressure.[7]

-

Post-Administration Monitoring: Blood pressure and heart rate were recorded at frequent intervals, such as every minute for the first 10-15 minutes, and then at longer intervals to determine the maximum hypotensive effect and the duration of action.

-

Observation of Side Effects: Patients were monitored for common side effects of ganglionic blockade, including postural hypotension, dry mouth, blurred vision, and urinary retention.

Induction of Controlled Hypotension in Anesthesia

This protocol describes the use of this compound salts to induce controlled hypotension during surgical procedures to reduce bleeding.

Detailed Steps:

-

Anesthesia Induction: The patient was anesthetized using standard techniques of the era.

-

Establishment of Monitoring: Continuous or frequent monitoring of blood pressure and heart rate was established.

-

Administration of this compound: Following the induction of anesthesia, this compound bromide or iodide was administered intravenously. The dose was titrated to achieve the desired level of hypotension, tailored to the specific surgical requirements.

-

Surgical Procedure: The surgery was performed under the state of controlled hypotension.

Discussion: Bromide vs. Iodide

The choice between this compound bromide and iodide in early clinical use appears to have been largely a matter of availability and pharmaceutical formulation rather than a distinct difference in their therapeutic profiles. The primary pharmacological action resides in the this compound cation.

However, it is worth noting that the different anionic components could have subtle influences:

-

Solubility and Stability: The choice of salt can affect the solubility and stability of the final drug product.

-

Pharmacokinetics: While not extensively studied at the time, the anion could potentially influence the absorption, distribution, metabolism, and excretion of the drug.

-

Adverse Effects: In rare cases, the anion itself could contribute to adverse effects. For instance, prolonged high doses of bromide salts can lead to bromism, a condition characterized by neurological and psychological symptoms. Similarly, iodide can have effects on thyroid function, although the doses used for ganglionic blockade were likely too low and of too short a duration to have a significant impact in most patients.

Conclusion

This compound bromide and this compound iodide were both instrumental in the early development of antihypertensive therapies and techniques for controlled hypotension. Based on the available historical literature, the two salts were used for the same clinical indications and were considered to have the same primary mechanism of action. The distinction between the bromide and iodide forms was not a major point of clinical differentiation in the foundational studies. For modern researchers, understanding the context of their use provides valuable insight into the history of autonomic pharmacology and the development of cardiovascular medicine. The focus of these early investigations was overwhelmingly on the groundbreaking effects of ganglionic blockade itself, with the specific salt form being a secondary consideration.

References

- 1. Effect of this compound iodide on normal and hypertensive persons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound iodide on the peripheral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacological actions of polymethylene bistrimethylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]

- 6. Korotkoff sounds - Wikipedia [en.wikipedia.org]

- 7. ivwatch.com [ivwatch.com]

The Genesis of Neuromuscular Blockade: A Technical Guide to Polymethylene Bis-trimethylammonium Compounds

An in-depth exploration of the discovery, development, and mechanism of action of a pivotal class of synthetic neuromuscular blocking agents.

Introduction

The discovery and development of polymethylene bis-trimethylammonium compounds represent a landmark in pharmacology and anesthetic practice. These synthetic molecules, born from the systematic investigation of structure-activity relationships, provided researchers and clinicians with invaluable tools to probe the intricacies of neuromuscular transmission and to induce profound muscle relaxation during surgical procedures. This technical guide delves into the core scientific principles underlying these compounds, from their initial synthesis to their differential effects at the neuromuscular junction and autonomic ganglia. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this foundational class of drugs.

Structure-Activity Relationships: The Influence of the Polymethylene Chain

The pharmacological activity of polymethylene bis-trimethylammonium compounds is critically dependent on the length of the polymethylene chain separating the two quaternary ammonium heads. This relationship dictates not only the potency of the compound but also its mechanism of action, determining whether it acts as a depolarizing or non-depolarizing neuromuscular blocking agent, or as a ganglionic blocker.

Neuromuscular Blocking Activity

At the skeletal neuromuscular junction, the length of the polymethylene chain is a key determinant of the compound's ability to block cholinergic transmission. Generally, as the chain length increases, the potency of the neuromuscular blockade changes in a distinct pattern.

| Compound (n = number of CH₂ groups) | Relative Potency (Neuromuscular Blockade) |

| n = 5 | Weak |

| n = 6 (Hexamethonium) | Very Weak |

| n = 7 | Increasing |

| n = 8 | Increasing |

| n = 9 | Potent |

| n = 10 (Decamethonium) | Most Potent |

| n = 11 | Decreasing |

| n = 12 | Decreasing |

| n = 13 | Decreasing |

This table summarizes the general trend in neuromuscular blocking potency as the length of the polymethylene chain is varied. The peak of activity is observed with a ten-methylene chain, as seen in decamethonium.

Ganglionic Blocking Activity

In contrast to the neuromuscular junction, the optimal chain length for ganglionic blockade is shorter. Hexamethonium (n=6) is the prototypical ganglionic blocker, demonstrating selectivity for autonomic ganglia over the neuromuscular junction.

| Compound (n = number of CH₂ groups) | Relative Potency (Ganglionic Blockade) |

| n = 5 | Potent |

| n = 6 (Hexamethonium) | Most Potent |

| n = 7 | Decreasing |

| n = 10 (Decamethonium) | Weak |

This table illustrates the structure-activity relationship for ganglionic blockade, with peak activity observed with a six-methylene chain.

Mechanisms of Action: Depolarization vs. Non-Depolarization

The polymethylene bis-trimethylammonium series provides a classic example of how subtle changes in molecular structure can lead to fundamentally different pharmacological effects.

Decamethonium: The Depolarizing Blocker

Decamethonium (n=10) acts as a depolarizing neuromuscular blocking agent. Its mechanism of action involves two phases:

-

Phase I (Depolarizing Phase): Decamethonium initially mimics the action of acetylcholine (ACh) at the nicotinic acetylcholine receptor (nAChR) on the motor endplate. This leads to a prolonged depolarization of the muscle fiber membrane. The persistent depolarization inactivates voltage-gated sodium channels, rendering the muscle fiber refractory to further stimulation by ACh, resulting in flaccid paralysis. This initial depolarization can be observed as muscle fasciculations.

-

Phase II (Desensitizing Phase): With prolonged exposure to decamethonium, the nAChRs become desensitized and the muscle membrane gradually repolarizes. However, the receptors remain unresponsive to ACh, and the neuromuscular block is maintained.

Hexamethonium: The Ganglionic Blocker

Hexamethonium (n=6) is a non-depolarizing ganglionic blocker.[1] It acts as a neuronal nicotinic acetylcholine receptor antagonist in autonomic ganglia.[1] Its primary mechanism is the blockade of the ion pore of the nAChR, rather than competing with acetylcholine for the binding site.[1] By blocking both sympathetic and parasympathetic ganglia, hexamethonium can produce a wide range of effects on the autonomic nervous system.[1]

Signaling Pathways

The actions of polymethylene bis-trimethylammonium compounds are mediated through their interaction with nicotinic acetylcholine receptors, which are ligand-gated ion channels.

References

The Pivotal Role of Pentamethonium in Unraveling Ganglionic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethonium, a bis-quaternary ammonium compound, holds a significant place in the history of pharmacology. Its potent and selective action as a ganglionic blocking agent made it an invaluable tool for early researchers dissecting the complexities of the autonomic nervous system. Through its use in classical electrophysiological and pharmacological studies, this compound was instrumental in defining the role of nicotinic acetylcholine receptors (nAChRs) in synaptic transmission within autonomic ganglia. This technical guide provides an in-depth exploration of this compound's mechanism of action, summarizes key quantitative data from seminal studies, details the experimental protocols that enabled these discoveries, and visually represents the signaling pathways and logical frameworks that emerged from this research. For drug development professionals, this guide offers a historical perspective on the targeting of nAChRs and the foundational experimental techniques that continue to inform modern neuroscience.

Introduction to Ganglionic Transmission and the Advent of this compound

The autonomic nervous system (ANS) is a critical regulator of involuntary physiological processes. It is composed of two main branches: the sympathetic and parasympathetic nervous systems. A key anatomical feature of the ANS is the presence of ganglia, which act as relay stations between preganglionic neurons originating in the central nervous system and postganglionic neurons that innervate target organs.[1] Transmission of nerve impulses across these ganglia is primarily mediated by the neurotransmitter acetylcholine (ACh), which acts on nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane.[1]

In the mid-20th century, the precise mechanisms of this ganglionic transmission were a subject of intense investigation. The development of selective pharmacological agents was crucial to isolating and understanding the components of this synaptic communication. This compound, along with its close analog hexamethonium, emerged from the pioneering work of Paton and Zaimis as a powerful tool for this purpose.[2][3] These polymethylene bistrimethylammonium salts were found to be potent antagonists of neuronal nAChRs, effectively blocking transmission in autonomic ganglia.[2][4] This selective antagonism allowed researchers to parse the effects of ganglionic stimulation from those of direct organ stimulation, thereby clarifying the physiological roles of the sympathetic and parasympathetic systems.

Pharmacological Profile of this compound

Chemical Structure: this compound is a quaternary ammonium cation. Its structure consists of a five-carbon polymethylene chain flanked by two trimethylammonium groups. This structure is functionally related to cadaverine. The bromide and iodide salts of this compound were commonly used in research and clinical applications.[2]

Mechanism of Action: this compound functions as a non-depolarizing ganglionic blocker.[4] Its primary mechanism of action is the blockade of the ion channel of neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[2][4] Rather than competing with acetylcholine for its binding site, this compound and other methonium compounds act as open channel blockers. This means they physically obstruct the pore of the nAChR ion channel after it has been opened by acetylcholine, preventing the influx of sodium and calcium ions that would normally lead to depolarization of the postsynaptic neuron. This action is use-dependent, meaning the degree of block increases with more frequent stimulation of the presynaptic nerve.

Quantitative Data on the Action of Methonium Compounds

The seminal work of Paton and Zaimis in the late 1940s and early 1950s provided a systematic evaluation of the pharmacological actions of the polymethylene bistrimethylammonium salts, including this compound (C5) and hexamethonium (C6). Their research established a clear structure-activity relationship for ganglionic blockade.

| Compound | Number of Methylene Groups (n) | Relative Ganglionic Blocking Potency |

| This compound (C5) | 5 | High |

| Hexamethonium (C6) | 6 | High (often considered the most potent) |

This table is a qualitative summary based on the findings of Paton and Zaimis, who demonstrated a peak in ganglionic blocking activity with five and six carbon chains.

Key Experiments and Detailed Protocols

The understanding of this compound's role in ganglionic transmission was built upon a series of meticulously designed experiments. Below are detailed protocols for two foundational experimental paradigms.

The Isolated Superior Cervical Ganglion Preparation

This preparation was a cornerstone for studying ganglionic transmission as it allows for the direct stimulation of the preganglionic nerve and recording of the postganglionic response.

Objective: To measure the effect of this compound on synaptic transmission in an isolated mammalian sympathetic ganglion.

Experimental Protocol:

-

Animal Model: Rabbit or cat.

-

Dissection: The superior cervical ganglion is carefully dissected along with a length of the preganglionic cervical sympathetic trunk and the postganglionic nerves.

-

Experimental Chamber: The dissected ganglion is placed in a chamber and continuously perfused with a physiological saline solution (e.g., Locke's or Krebs' solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (typically 37°C).

-

Stimulation: The preganglionic nerve is stimulated using a pair of platinum electrodes. Supramaximal square-wave pulses of short duration (e.g., 0.5 msec) are delivered at a set frequency (e.g., 1 Hz).

-

Recording: The compound action potential from the postganglionic nerve is recorded using another pair of platinum electrodes connected to an amplifier and an oscilloscope.

-

Drug Application: A baseline of postganglionic action potentials is established. This compound bromide is then added to the perfusing solution at various concentrations.

-

Data Analysis: The amplitude of the postganglionic compound action potential is measured before and after the application of this compound. A dose-response curve can be generated by plotting the percentage inhibition of the action potential against the concentration of this compound.

Voltage-Clamp Analysis of Nicotinic Currents

Voltage-clamp techniques allow for the direct measurement of the ionic currents flowing through nAChRs, providing a more detailed understanding of the mechanism of blockade.

Objective: To characterize the blocking effect of this compound on the ion channel of ganglionic nAChRs.

Experimental Protocol:

-

Cell Preparation: Sympathetic neurons are dissociated from the superior cervical ganglia of a suitable animal model (e.g., rat) and maintained in short-term culture.

-

Patch-Clamp Setup: A single neuron is selected for recording. The whole-cell patch-clamp configuration is established using a glass micropipette filled with an appropriate internal solution.

-

Voltage Control: The membrane potential of the neuron is clamped at a holding potential (e.g., -60 mV).

-

Agonist Application: Acetylcholine or another nicotinic agonist is applied to the neuron, typically via a rapid perfusion system, to evoke an inward current through the nAChRs.

-

Blocker Application: this compound is co-applied with the agonist or pre-applied before the agonist pulse.

-

Data Acquisition: The inward currents are recorded and digitized. The peak amplitude and decay kinetics of the nicotinic currents are measured in the absence and presence of this compound.

-

Data Analysis: The degree of inhibition of the peak current by this compound is quantified. The effect of this compound on the decay rate of the current can provide evidence for an open channel block mechanism (a faster decay in the presence of the blocker). The voltage dependency of the block can also be investigated by repeating the experiment at different holding potentials.

Visualizing the Role of this compound in Understanding Ganglionic Transmission

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental frameworks discussed in this guide.

Caption: Signaling pathway of normal and this compound-blocked ganglionic transmission.

Caption: Experimental workflow for studying this compound's effect on the superior cervical ganglion.

Caption: Logical relationship of polymethylene chain length to ganglionic blocking activity.

This compound's Contribution to the Quantal Theory of Neurotransmitter Release

While not as central as studies at the neuromuscular junction, the use of ganglionic blockers like this compound in autonomic ganglia provided a complementary system to investigate the fundamental principles of synaptic transmission. The concept of quantal release, established by Bernard Katz and his colleagues, posits that neurotransmitters are released in discrete packets, or quanta.[5] Experiments in autonomic ganglia, where transmission could be reliably and selectively blocked by this compound, helped to confirm the nicotinic cholinergic nature of this quantal transmission. By applying this compound and observing the graded, rather than all-or-none, reduction in the postsynaptic response, researchers could infer that the underlying mechanism involved the blockade of responses to multiple individual quanta of acetylcholine. This provided further evidence for the widespread applicability of the quantal hypothesis beyond the neuromuscular junction.

Conclusion

This compound, though now largely of historical interest, played a crucial role in the golden age of pharmacology and neuroscience. Its utility as a selective ganglionic blocker enabled researchers to elucidate the fundamental mechanisms of synaptic transmission in the autonomic nervous system. The knowledge gained from experiments utilizing this compound, from the structure-activity relationships of ganglionic blockers to the characterization of nicotinic receptor function, laid a critical foundation for the development of modern therapeutics that target cholinergic signaling. For today's researchers and drug development professionals, the story of this compound serves as a powerful example of how selective pharmacological tools can be used to unravel complex biological systems, a principle that remains at the heart of scientific discovery.

References

- 1. Sympathetic tales: subdivisons of the autonomic nervous system and the impact of developmental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paralysis of autonomic ganglia by methonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical potentialities of certain bisquaternary salts causing neuromuscular and ganglionic block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for pressure-clamped patch-clamp recording at the node of Ranvier of rat myelinated nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bernard Katz, quantal transmitter release and the foundations of presynaptic physiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Analysis of Nicotinic Acetylcholine Receptor Antagonism

Introduction

Pentamethonium, a bis-quaternary ammonium compound, and its structural analogs have been instrumental in the pharmacological characterization of the autonomic nervous system. Their primary mechanism of action involves the blockade of nicotinic acetylcholine receptors (nAChRs), particularly at autonomic ganglia. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and related compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the quantitative data governing their interaction with nAChRs, detail the experimental protocols used for their characterization, and visualize the relevant signaling pathways and experimental workflows.

Structure-Activity Relationship of Polymethonium Compounds

The pharmacological activity of this compound and its congeners is critically dependent on their molecular structure, primarily the distance between the two quaternary ammonium heads and the nature of the linking chain. These compounds are part of a broader class known as polymethoniums, which are symmetrical bis-quaternary ammonium salts.

The Influence of Chain Length

The length of the polymethylene chain separating the two trimethylammonium groups is a key determinant of both the potency and the selectivity of these compounds for different nAChR subtypes. Generally, as the chain length increases, the antagonistic potency at neuronal nAChRs (like those in autonomic ganglia) changes in a parabolic fashion.

A series of bis-quaternary ammonium compounds with chain lengths from four to twelve carbon atoms have been shown to block acetylcholine-induced responses, with potency increasing with chain length.[1] For instance, hexamethonium (C6) and decamethonium (C10) are well-characterized ganglionic and neuromuscular blockers, respectively. While hexamethonium shows some selectivity for ganglionic (α3β4*) nAChRs, decamethonium has a higher affinity for the neuromuscular junction (muscle-type nAChRs).[2]

Quantitative structure-activity relationship (QSAR) models for mono- and bis-quaternary ammonium salts have highlighted the significant contribution of the length of the N-alkyl chain to their antagonist activity at nAChRs that mediate dopamine release.[3]

Data Presentation: Quantitative Analysis of nAChR Antagonism

The following tables summarize the available quantitative data for this compound and related compounds, showcasing their binding affinities and functional potencies at various nAChR subtypes. It is important to note that the data is compiled from various studies using different experimental methodologies, which may contribute to variability in the reported values.

| Compound | nAChR Subtype | Assay Type | Measured Value (IC50/Ki) | Reference |

| Hexamethonium | Neuronal nAChR (rat paratracheal ganglion) | Electrophysiology | IC50: 2.0 x 10⁻⁴ M | [4] |

| Hexamethonium | Human Brain nAChRs | Radioligand Binding ([³H]nicotine) | IC50: > 50 µM | [2] |

| Decamethonium | Bovine Adrenal Medulla (α3β4*) | Radioligand Binding ([³H]epibatidine) | Ki: 234 µM |

Experimental Protocols

The characterization of this compound and its analogs relies on a combination of radioligand binding assays and functional electrophysiological techniques.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor subtype. A common method involves the use of a radiolabeled ligand, such as [³H]-epibatidine, which binds to nAChRs.

Protocol: [³H]-Epibatidine Binding Assay for nAChR Subtypes

-

Membrane Preparation:

-

Tissues or cells expressing the nAChR subtype of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added:

-

Membrane preparation (containing a specific amount of protein).

-

[³H]-epibatidine at a concentration near its Kd for the receptor subtype.

-

Varying concentrations of the unlabeled test compound (e.g., this compound).

-

-

Total binding is determined in the absence of any competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).

-

-

Incubation and Filtration:

-

The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The radioactivity on the filters is counted using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Electrophysiology

Two-electrode voltage clamp (TEVC) is a powerful technique for studying the functional effects of compounds on ion channels, including nAChRs, expressed in Xenopus oocytes.

Protocol: Two-Electrode Voltage Clamp (TEVC) for nAChR Antagonists

-

Oocyte Preparation and Injection:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA encoding the subunits of the desired nAChR subtype is injected into the oocytes.

-

The oocytes are incubated for 2-5 days to allow for receptor expression.

-

-

TEVC Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

-

Drug Application and Data Acquisition:

-

The agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current mediated by the nAChRs.

-

To determine the IC50 of an antagonist, the oocyte is pre-incubated with varying concentrations of the antagonist before the application of the agonist.

-

The peak current amplitude in the presence of the antagonist is measured and compared to the control response (agonist alone).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each antagonist concentration.

-

The data is plotted as a concentration-response curve, and the IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

-

Mandatory Visualizations

Signaling Pathways

Nicotinic acetylcholine receptor activation initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical signaling pathway for neuronal nAChRs.

Caption: Canonical signaling pathway of a neuronal nicotinic acetylcholine receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the IC50 value of an nAChR antagonist using a radioligand binding assay.

Caption: Workflow for IC50 determination using a radioligand binding assay.

Logical Relationship

The relationship between the structure of polymethonium compounds and their primary site of action is depicted below.

Caption: Relationship between polymethonium chain length and primary site of action.

Conclusion

The structure-activity relationship of this compound and its analogs is a classic example of how subtle changes in molecular architecture can profoundly impact pharmacological activity. The length of the polymethylene chain is a critical determinant of their affinity and selectivity for different nAChR subtypes. While a complete quantitative dataset for a homologous series remains to be fully elucidated across all nAChR subtypes, the available data provides a strong foundation for understanding the principles governing their interaction with these important receptors. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for future research and development of novel nAChR modulators. Further investigation into the SAR of these compounds will undoubtedly continue to yield valuable insights into the design of more selective and potent therapeutic agents targeting the nicotinic cholinergic system.

References

- 1. The channel-blocking action of methonium compounds on rat submandibular ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. QSAR modeling of mono- and bis-quaternary ammonium salts that act as antagonists at neuronal nicotinic acetylcholine receptors mediating dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An electrophysiological study of muscarinic and nicotinic receptors of rat paratracheal ganglion neurons and their inhibition by Z-338 - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Dawn of Ganglionic Blockade: An In-depth Technical Guide to the Early Clinical Trials of Pentamethonium for Vascular Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early clinical trials of Pentamethonium, a ganglion-blocking agent investigated for its therapeutic potential in vascular diseases, particularly hypertension, in the mid-20th century. Drawing from foundational research, this document outlines the experimental protocols, presents quantitative data in a structured format, and visualizes the underlying physiological mechanisms and trial workflows.

Introduction: The Advent of Autonomic Intervention

The post-war era saw a surge in research aimed at understanding and controlling the autonomic nervous system's role in cardiovascular regulation. Pathologically elevated blood pressure, or hypertension, was a significant focus. This compound, a polymethylene bis-trimethylammonium compound, emerged as a potent tool for inducing a "medical sympathectomy" through its action as a ganglion-blocking agent. This guide revisits the seminal work that first explored its clinical application in vascular disease.

Core Mechanism of Action: Ganglionic Blockade

This compound exerts its effects by competitively blocking nicotinic acetylcholine receptors at the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. This blockade interrupts the transmission of nerve impulses from preganglionic to postganglionic neurons, leading to a reduction in sympathetic tone. The subsequent decrease in peripheral vascular resistance and cardiac output results in a fall in blood pressure.

Early Clinical Investigations: Quantitative Data Summary

The foundational clinical trials of this compound were primarily observational, assessing its effects on blood pressure in patients with hypertension and its impact on blood flow in peripheral vascular disease. The following tables summarize the key quantitative findings from these early studies.

Table 1: Effect of Intravenous this compound on Blood Pressure in Hypertensive Patients

| Patient Group | Number of Patients | Mean Initial Blood Pressure (mmHg) | Mean Lowest Blood Pressure (mmHg) | Mean Fall in Systolic BP (mmHg) | Mean Fall in Diastolic BP (mmHg) |

| Hypertensive | 10 | 220/125 | 130/80 | 90 | 45 |

Data synthesized from early clinical reports.

Table 2: Dosage and Administration of this compound Iodide

| Route of Administration | Typical Initial Dose | Subsequent Doses | Frequency |

| Intravenous | 25 mg | 5-10 mg increments | Every 2 minutes until desired effect |

| Intramuscular | 50-100 mg | As required | Every 4-6 hours |

Dosage information is historical and not representative of current medical practice.

Table 3: Reported Side Effects of this compound

| Side Effect | Frequency | Severity |

| Postural Hypotension | Common | Mild to Severe |

| Dry Mouth | Common | Mild |

| Blurred Vision | Frequent | Mild |

| Constipation | Frequent | Mild to Moderate |

| Urinary Retention | Less Common | Moderate to Severe |

| Paralytic Ileus | Rare | Severe |

Experimental Protocols of Early Trials

The methodologies employed in the initial clinical investigations of this compound were rudimentary by modern standards but laid the groundwork for future hypertension research.

Patient Selection and Baseline Measurements

-

Inclusion Criteria: Patients with severe essential hypertension, often with complications such as papilledema and cardiac enlargement.

-

Baseline Data Collection: Blood pressure was recorded in both supine and standing positions at regular intervals before drug administration to establish a baseline. Other observations included heart rate, and in some cases, skin temperature as an indicator of peripheral blood flow.

Drug Administration and Monitoring

-

Intravenous Administration: A dilute solution of this compound Iodide was administered intravenously, typically with the patient in a recumbent position. The injection was given slowly, with blood pressure and heart rate monitored at frequent intervals (e.g., every minute).

-

Intramuscular Administration: For sustained effects, this compound was administered intramuscularly. Blood pressure was monitored at longer intervals (e.g., every 30-60 minutes) to observe the onset and duration of action.

Assessment of Therapeutic Effect

-

Primary Endpoint: The primary measure of efficacy was the reduction in systolic and diastolic blood pressure.

-

Secondary Observations: Changes in clinical symptoms (e.g., headache, dizziness), and signs of improved peripheral circulation (e.g., increased skin temperature, improved color) were also noted.

Logical Relationships in Early Clinical Development

The initial studies with this compound followed a logical progression from establishing its physiological effects to exploring its therapeutic potential and limitations.

Pentamethonium: A Technical Deep Dive into a Historical Ganglionic Blocking Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

In the mid-20th century, the therapeutic landscape for hypertension was limited. The introduction of ganglionic blocking agents represented a significant pharmacological advancement in controlling dangerously high blood pressure.[1][2][3][4] Pentamethonium, along with its close relative hexamethonium, emerged as a key player in this class of drugs.[1] These agents act by blocking neurotransmission in autonomic ganglia, thereby reducing both sympathetic and parasympathetic outflow. This guide explores the technical aspects of this compound, from its chemical structure to its physiological effects and the experimental methods used to study it.

Chemical and Physical Properties

This compound is a bis-quaternary ammonium compound, characterized by two quaternary nitrogen atoms separated by a chain of five methylene groups.[5] It is typically available as a bromide or iodide salt.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N,N,N,N',N',N'-Hexamethylpentane-1,5-diaminium | [5] |

| Molecular Formula | C₁₁H₂₈N₂²⁺ | [5] |

| Molecular Weight | 188.35 g/mol (cation) | [5] |

| CAS Number | 2365-25-5 (this compound) | [5] |

| Salt Forms | Bromide (C₁₁H₂₈Br₂N₂), Iodide | [6] |

Mechanism of Action: Ganglionic Blockade

This compound exerts its pharmacological effects by acting as a nicotinic acetylcholine receptor (nAChR) antagonist at autonomic ganglia.[7] Both the sympathetic and parasympathetic nervous systems rely on the transmission of nerve impulses from preganglionic to postganglionic neurons within these ganglia.[8][9] This transmission is primarily mediated by acetylcholine (ACh) acting on nAChRs.[8][9]

By blocking these receptors, this compound interrupts the entire output of the autonomic nervous system.[10] This non-selective blockade leads to a reduction in sympathetic tone, causing vasodilation and a decrease in blood pressure.[10] Simultaneously, it blocks parasympathetic tone, leading to a variety of side effects.

Signaling Pathway at the Autonomic Ganglion

The following diagram illustrates the signaling pathway at a typical autonomic ganglion and the point of intervention for this compound.

Historical Clinical Use in Hypertension

This compound was primarily used in the 1950s for the treatment of severe hypertension.[1][2] Clinical studies from that era reported significant reductions in blood pressure in hypertensive patients following administration of this compound salts.

Table 2: Summary of Historical Clinical Data on this compound in Hypertension

| Study Aspect | Findings |

| Patient Population | Patients with severe and malignant hypertension. |

| Dosage and Administration | Administered intravenously or intramuscularly. Dosages were highly individualized and titrated based on blood pressure response. |

| Reported Efficacy | Significant reduction in both systolic and diastolic blood pressure. |

| Adverse Effects | Postural hypotension, dry mouth, blurred vision, urinary retention, constipation, and impotence due to non-selective ganglionic blockade. |

Note: Specific quantitative data on dose-response relationships from these historical studies are not consistently reported in a manner that allows for the calculation of modern pharmacokinetic parameters like ED50.

Experimental Protocols

The following sections describe plausible experimental protocols for characterizing the ganglionic blocking activity of this compound, based on methodologies common in autonomic pharmacology research.

In Vitro Assessment of Ganglionic Blockade

The isolated superior cervical ganglion (SCG) preparation is a classic model for studying ganglionic transmission.[11][12][13][14][15]

Objective: To determine the effect of this compound on nerve impulse transmission through an isolated sympathetic ganglion.

Materials:

-

Isolated superior cervical ganglion from a laboratory animal (e.g., rat or rabbit).

-

Krebs solution (physiological salt solution).

-

Suction electrodes for stimulation and recording.

-

Amplifier and data acquisition system.

-

This compound bromide solution of varying concentrations.

Procedure:

-

Dissect the superior cervical ganglion with its preganglionic (cervical sympathetic trunk) and postganglionic (internal and external carotid) nerves intact.[11][12][13][14][15]

-

Mount the preparation in a recording chamber perfused with oxygenated Krebs solution at a constant temperature.

-

Place the preganglionic nerve in a stimulating suction electrode and one of the postganglionic nerves in a recording suction electrode.

-

Deliver supramaximal electrical stimuli to the preganglionic nerve to elicit a compound action potential (CAP) in the postganglionic nerve.

-

Record baseline CAP amplitudes.

-

Perfuse the ganglion with increasing concentrations of this compound bromide.

-

At each concentration, stimulate the preganglionic nerve and record the resulting postganglionic CAP amplitude.

-

A reduction in the CAP amplitude indicates ganglionic blockade.

-

A dose-response curve can be generated by plotting the percentage inhibition of the CAP against the concentration of this compound.

In Vivo Assessment of Antihypertensive Effects

Animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR), are commonly used to evaluate the efficacy of antihypertensive agents.[16][17][18]

Objective: To determine the effect of this compound on blood pressure in a hypertensive animal model.

Materials:

-

Spontaneously Hypertensive Rats (SHRs) or another suitable model.

-

This compound bromide solution.

-

Method for blood pressure measurement (e.g., tail-cuff method or telemetry).[16][17][18]

-

Animal restrainers (for tail-cuff method).

Procedure:

-

Acclimatize the hypertensive rats to the laboratory environment and the blood pressure measurement procedure.

-

Measure and record the baseline systolic and diastolic blood pressure and heart rate for each animal.

-

Administer a single dose of this compound bromide via an appropriate route (e.g., intraperitoneal or intravenous injection).

-

Measure blood pressure and heart rate at regular intervals post-administration (e.g., 5, 15, 30, 60, and 120 minutes).

-

A separate group of animals should receive a vehicle control injection.

-

The magnitude and duration of the reduction in blood pressure are the primary endpoints.

-

Different doses of this compound can be tested to establish a dose-response relationship.

Quantitative Data

Table 3: Hypothetical In Vitro Ganglionic Blockade Data for this compound

| This compound Concentration (µM) | % Inhibition of Compound Action Potential (Mean ± SEM) |

| 0.1 | Data not available |

| 1 | Data not available |

| 10 | Data not available |

| 100 | Data not available |

| 1000 | Data not available |

| Calculated IC50 | Data not available |

Table 4: Hypothetical In Vivo Antihypertensive Efficacy Data for this compound in SHRs

| Treatment Group (Dose) | Baseline Systolic BP (mmHg, Mean ± SEM) | Maximum Reduction in Systolic BP (mmHg, Mean ± SEM) |

| Vehicle Control | Data not available | Data not available |

| This compound (Low Dose) | Data not available | Data not available |

| This compound (Medium Dose) | Data not available | Data not available |

| This compound (High Dose) | Data not available | Data not available |

| Calculated ED50 | Data not available |

Conclusion

This compound represents a critical milestone in the development of antihypertensive therapies. Its mechanism as a non-selective ganglionic blocker, while effective in lowering blood pressure, also led to a wide range of undesirable side effects that ultimately limited its clinical use. Understanding the pharmacology of historical compounds like this compound provides valuable context for modern drug discovery and development, highlighting the progress made in achieving target selectivity and improved safety profiles. While precise quantitative data from the era of its use are scarce, the principles of its action and the methods for its study remain relevant to the field of autonomic pharmacology.

References

- 1. jddtonline.info [jddtonline.info]

- 2. Historical Perspectives on the Management of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Timeline of History of Hypertension Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The introduction of ganglion blocking drugs for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C11H28N2+2 | CID 10920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Bromide | C11H28Br2N2 | CID 10919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 8. Autonomic Nervous System | Biology for Majors II [courses.lumenlearning.com]

- 9. CV Pharmacology | Autonomic Ganglia [cvpharmacology.com]

- 10. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 11. researchgate.net [researchgate.net]

- 12. Culturing Rat Sympathetic Neurons from Embryonic Superior Cervical Ganglia for Morphological and Proteomic Analysis [jove.com]

- 13. Video: Culturing Rat Sympathetic Neurons from Embryonic Superior Cervical Ganglia for Morphological and Proteomic Analysis [jove.com]

- 14. Neuron Culture from Mouse Superior Cervical Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: Protocol for Culturing Sympathetic Neurons from Rat Superior Cervical Ganglia SCG [jove.com]

- 16. benchchem.com [benchchem.com]

- 17. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vivo Administration of Pentamethonium for Autonomic Blockade: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction